

## Genevant CL1 LNP Outperforms Alternatives in Non-Human Primate Studies

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Compound of Interest					
Compound Name:	Genevant CL1 monohydrochloride				
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#### For Immediate Release

Vancouver, BC – December 9, 2025 – New comparative data demonstrates the superior performance of Genevant Sciences' proprietary CL1 lipid nanoparticle (LNP) platform in non-human primate (NHP) models. The findings position CL1 as a leading technology for the delivery of RNA-based therapeutics, offering enhanced potency and a favorable safety profile compared to established alternatives.

Genevant's CL1 LNP, also referred to as Lipid 10 in foundational publications, has shown significant advantages in preclinical studies. Research conducted in non-human primates, the most predictive animal model for human clinical outcomes, indicates that the CL1 platform is well-tolerated and effective for repeat dosing. This performance is critical for the development of therapies for chronic diseases that require long-term treatment.

A key study highlights that LNPs formulated with a CL1-like lipid (Lipid 10) demonstrated superior gene silencing and were better tolerated than those using the benchmark lipid, DLin-MC3-DMA.[1] While direct head-to-head quantitative data in NHPs is emerging, the collective evidence underscores the potential of the CL1 platform.

### **Comparative Performance Insights**

To provide a clear comparison for researchers, scientists, and drug development professionals, the following tables summarize key performance indicators of different LNP platforms in non-human primates.



LNP Formulation	Animal Model	Dose	Key Findings	Reference
Genevant CL1 (Lipid 10)	Cynomolgus Monkey	Not specified	Well-tolerated with repeat dosing.	[1]
DLin-MC3-DMA	Cynomolgus Monkey	0.03 - 0.3 mg/kg	Rapid migration from injection site, induction of inflammatory markers (IL-1RA, IL-15, CCL-1, IL- 6).	
DOG-IM4	Cynomolgus Monkey	Not specified	Persistence at the injection site, lower inflammatory response compared to DLin-MC3-DMA.	
SM-102	Non-human primate	Not specified	Safety and immunogenicity evaluated for COVID-19 vaccine development.	_
ALC-0315	Non-human primate	Not specified	Safety and immunogenicity evaluated for COVID-19 vaccine development.	_

## **Experimental Methodologies**



The validation of LNP performance in non-human primates involves rigorous experimental protocols to ensure the accuracy and reproducibility of the findings. Below are representative methodologies for key experiments.

## Non-Human Primate Intravenous LNP Administration and Analysis

Objective: To assess the in vivo efficacy, biodistribution, and safety of LNP-formulated mRNA in non-human primates.

Animal Model: Cynomolgus monkeys are typically used due to their physiological similarity to humans.

LNP Formulation: LNPs are prepared by microfluidic mixing of an ethanol phase containing the ionizable lipid (e.g., CL1, DLin-MC3-DMA), helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid with an aqueous phase containing the mRNA cargo buffered at a low pH. The resulting LNPs are then purified and buffer-exchanged.

#### Administration:

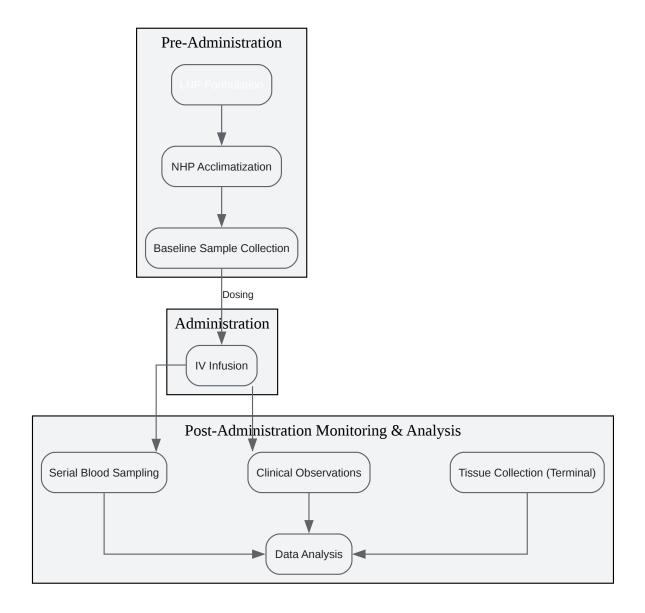
- Route: Intravenous (IV) infusion is a common route for systemic delivery.
- Dose: Dosing regimens vary depending on the study but are typically in the range of 0.1 to 1.0 mg/kg of mRNA.
- Frequency: Studies may involve a single dose or repeat dosing (e.g., weekly) to evaluate long-term efficacy and safety.

#### Sample Collection and Analysis:

- Blood: Serial blood samples are collected to analyze plasma for protein expression (e.g., via ELISA), LNP lipid levels (e.g., via LC-MS), and safety markers (e.g., liver enzymes, cytokines).
- Tissues: At the end of the study, tissues (e.g., liver, spleen, lymph nodes) are harvested to assess biodistribution of the LNP and mRNA, as well as for histological examination to evaluate safety.



#### Workflow for In Vivo LNP Performance Evaluation in Non-Human Primates



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Experimental workflow for NHP studies.



# Signaling Pathways in LNP-mediated mRNA Delivery

The successful delivery of mRNA by LNPs involves a series of cellular events, from uptake to protein expression. The ionizable lipid component of the LNP is crucial for endosomal escape, a key step in this pathway.

Cellular Uptake and Endosomal Escape Pathway



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LNP cellular delivery pathway.

The superior performance of Genevant's CL1 platform in non-human primates marks a significant advancement in the field of RNA therapeutics. The combination of enhanced potency and a favorable safety profile suggests that CL1-based LNPs could be instrumental in the development of a new generation of effective and safe medicines for a wide range of diseases.

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### References

- 1. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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